Methyl 2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Overview
Description
Methyl 2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromo-substituted phenoxy group, an acetylamino linkage, and a dimethoxybenzoate moiety, making it a subject of interest in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the bromination of 2,5-dimethylphenol to obtain 4-bromo-2,5-dimethylphenol. This intermediate is then reacted with chloroacetic acid to form 4-bromo-2,5-dimethylphenoxyacetic acid. The next step involves the acylation of this intermediate with 4,5-dimethoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[2-(4-chloro-2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
- Methyl 2-[[2-(4-methyl-2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
- Methyl 2-[[2-(4-nitro-2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Uniqueness
Methyl 2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate is unique due to the presence of the bromo-substituted phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
methyl 2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO6/c1-11-7-16(12(2)6-14(11)21)28-10-19(23)22-15-9-18(26-4)17(25-3)8-13(15)20(24)27-5/h6-9H,10H2,1-5H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCHCFORYIDIJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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